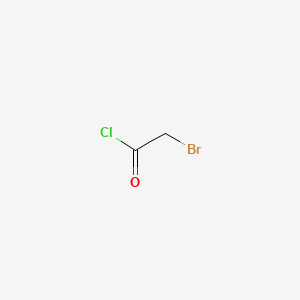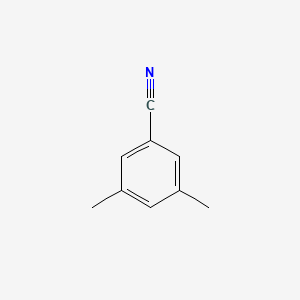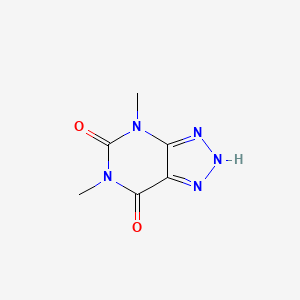
1,3-二甲基-8-氮杂黄质
描述
1,3-Dimethyl-8-azaxanthin is a carotenoid pigment that is found in certain marine organisms such as krill, shrimp, and lobster. It is known for its potent antioxidant properties and has been studied extensively for its potential therapeutic benefits.
科学研究应用
配位化学和结构分析
- 1,3-二甲基-8-氮杂黄质衍生物与水性介质中的二价金属阳离子(如 Mn、Co、Ni、Zn 和 Cd)的相互作用导致形成配合物的形成,这些配合物已对其晶体结构和第二球相互作用进行了分析。这些研究揭示了详细的氢键网络,并提供了对这些化合物配位化学的见解,表明它们在设计具有特定化学性质的新材料中的潜在应用 (Maldonado et al., 2009).
计算化学和理论研究
- 已采用从头算和密度泛函理论 (DFT) 方法来研究 1,3-二甲基-8-氮杂黄质与各种金属的配合物中的氢键模式。这些计算研究提供了对这些化合物相互作用机制的重要物理化学见解,显示了它们在计算化学和材料科学领域的应用潜力 (Deepa et al., 2011).
生物学评估和应用
- 已经检查了 8-氮杂黄质及其衍生物的荧光发射特性,表明这些化合物在水性介质中具有高度荧光性。这一特性使它们成为酶、受体结合和核酸系统中荧光探针的良好候选者,表明它们在生物化学和分子生物学研究中的适用性 (Mędza et al., 2009).
药学和环境影响
- 对含有 1,3-二甲基黄嘌呤的偶氮染料配体的合成、表征和评估的研究证明了这些化合物在检测金属离子和对细菌和真菌表现出生物活性的潜力。这些发现突出了 1,3-二甲基-8-氮杂黄质衍生物在环境监测和药物开发中的可能应用 (Mohammed et al., 2022).
作用机制
Target of Action
Related compounds have been shown to interact with various targets, such as cdk2 , and have been suggested for use in neurodegenerative diseases .
Mode of Action
Related compounds have been shown to exert their effects through various mechanisms, such as the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been shown to affect various pathways, such as those involved in inflammation and apoptosis .
Result of Action
Related compounds have been shown to induce apoptosis and alter cell cycle progression .
生化分析
Biochemical Properties
1,3-Dimethyl-8-azaxanthin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant activity, which is comparable to that of the reference drug Trolox . The compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing reactive oxygen species (ROS) levels. Additionally, 1,3-Dimethyl-8-azaxanthin has been found to interact with proteins involved in cell signaling pathways, such as the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms .
Cellular Effects
1,3-Dimethyl-8-azaxanthin exerts various effects on different types of cells and cellular processes. It has been observed to enhance cell viability under oxidative stress conditions by decreasing ROS levels and reducing DNA damage . The compound influences cell signaling pathways, such as the PI3K/AKT and NF-κB pathways, leading to the modulation of gene expression and cellular metabolism . In cancer cells, 1,3-Dimethyl-8-azaxanthin has demonstrated cytotoxic activity, selectively targeting tumor cells while sparing non-tumor cells .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-8-azaxanthin involves its binding interactions with various biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of ROS . Additionally, 1,3-Dimethyl-8-azaxanthin activates the Nrf2 signaling pathway by upregulating antioxidant proteins like HO-1 and p-Nrf2, thereby enhancing the cellular defense against oxidative stress . The compound also modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethyl-8-azaxanthin have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its antioxidant activity over extended periods . Long-term studies have indicated that 1,3-Dimethyl-8-azaxanthin can provide sustained protection against oxidative stress and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1,3-Dimethyl-8-azaxanthin vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . High doses of 1,3-Dimethyl-8-azaxanthin may lead to toxic or adverse effects, including oxidative damage and impaired cellular function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,3-Dimethyl-8-azaxanthin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the glycolysis pathway and the tricarboxylic acid (TCA) cycle, providing energy and substrates for cellular processes . Additionally, 1,3-Dimethyl-8-azaxanthin modulates the expression of key genes involved in metabolic pathways, further enhancing its biochemical effects .
Transport and Distribution
The transport and distribution of 1,3-Dimethyl-8-azaxanthin within cells and tissues involve interactions with specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in various cellular compartments, including the cytoplasm and mitochondria . This distribution pattern is crucial for its antioxidant activity and cellular protection against oxidative stress .
Subcellular Localization
1,3-Dimethyl-8-azaxanthin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting cellular components from oxidative damage . Additionally, 1,3-Dimethyl-8-azaxanthin may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its biochemical properties .
属性
IUPAC Name |
4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBPNLSRKSFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNN=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177318 | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2278-15-1 | |
| Record name | 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2278-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-8-azaxanthin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-azaxanthin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


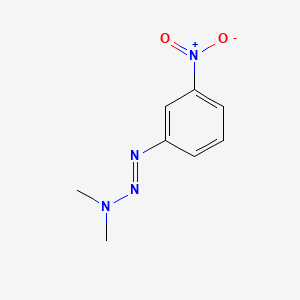



![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)
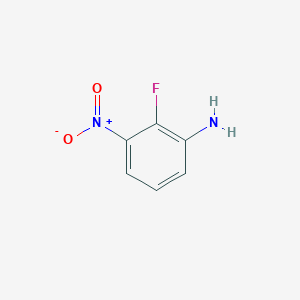
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)

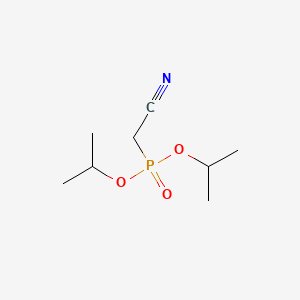

![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)
